
Saframycin Y2b-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saframycin Y2b-d is a natural product that belongs to the family of saframycins. It is a secondary metabolite produced by Streptomyces lavendulae NRRL 11002. Saframycin Y2b-d has been found to have a wide range of biological activities, including antibacterial, antitumor, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
Saframycin Y2b-d has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Bacillus subtilis. It has also been found to have antitumor activity against various cancer cell lines, including human lung cancer, breast cancer, and colon cancer cells.
Wirkmechanismus
The mechanism of action of Saframycin Y2b-d is not fully understood. However, it has been suggested that it works by inhibiting DNA synthesis and causing DNA damage. Saframycin Y2b-d has also been found to induce apoptosis in cancer cells, which is a programmed cell death process that occurs in response to cellular damage.
Biochemical and Physiological Effects
Saframycin Y2b-d has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by disrupting their cell walls and membranes. It has also been found to induce oxidative stress in cancer cells, leading to their death. Saframycin Y2b-d has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Saframycin Y2b-d is its potent antibacterial and antitumor activities. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of Saframycin Y2b-d is its complex synthesis method, which makes it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the research on Saframycin Y2b-d. One direction is to investigate its potential as a cancer therapy. Saframycin Y2b-d has been found to have potent antitumor activity, and further studies could explore its efficacy in animal models and clinical trials. Another direction is to optimize its synthesis method to make it more cost-effective and accessible. Additionally, further studies could explore its mechanism of action and potential applications in other areas, such as agriculture and environmental science.
Conclusion
Saframycin Y2b-d is a natural product with potent antibacterial and antitumor activities. Its complex synthesis method and limited understanding of its mechanism of action are some of the challenges that need to be addressed. However, its potential as a cancer therapy and other scientific research applications make it a promising candidate for further studies.
Synthesemethoden
The synthesis of Saframycin Y2b-d is a complex process that involves several steps. The first step is the isolation of the producing organism, Streptomyces lavendulae NRRL 11002, from soil samples. The next step involves the cultivation of the organism in a suitable medium under controlled conditions. The saframycin Y2b-d is then extracted from the culture broth using various techniques such as solvent extraction, adsorption chromatography, and preparative high-performance liquid chromatography.
Eigenschaften
CAS-Nummer |
107163-30-4 |
|---|---|
Produktname |
Saframycin Y2b-d |
Molekularformel |
C60H68N10O14 |
Molekulargewicht |
1153.2 g/mol |
IUPAC-Name |
2-amino-N-[[12-cyano-14-[[1-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methylamino]-1-oxobutan-2-yl]amino]-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]butanamide |
InChI |
InChI=1S/C60H68N10O14/c1-13-29(63)59(79)64-20-37-39-27(48(72)23(4)56(82-10)52(39)76)17-33-45-42-41(50(74)25(6)58(84-12)54(42)78)43(46(68(45)8)35(19-62)70(33)37)66-30(14-2)60(80)65-21-36-38-26(47(71)22(3)55(81-9)51(38)75)16-32-44-40-28(49(73)24(5)57(83-11)53(40)77)15-31(67(44)7)34(18-61)69(32)36/h29-37,43-46,66H,13-17,20-21,63H2,1-12H3,(H,64,79)(H,65,80) |
InChI-Schlüssel |
ZGCGIZWQLPFXJT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |
Kanonische SMILES |
CCC(C(=O)NCC1C2=C(CC3N1C(C4C(C5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)NC(CC)C(=O)NCC6C7=C(CC8N6C(C9CC1=C(C8N9C)C(=O)C(=C(C1=O)C)OC)C#N)C(=O)C(=C(C7=O)OC)C)C#N)C(=O)C(=C(C2=O)OC)C)N |
Synonyme |
saframycin Y2b-d saframycin-Y2b-d |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





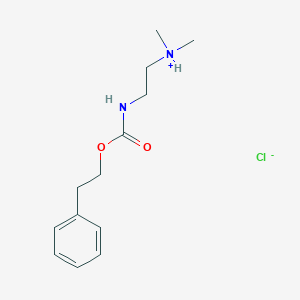
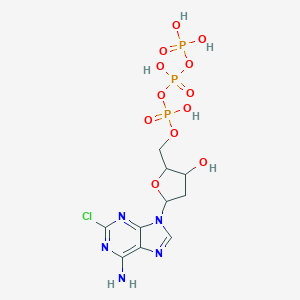

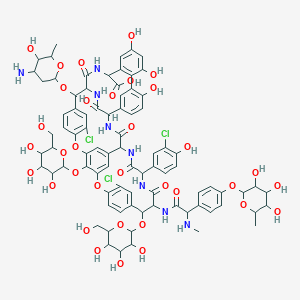
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)

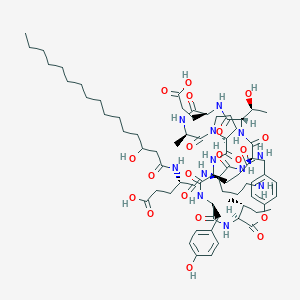
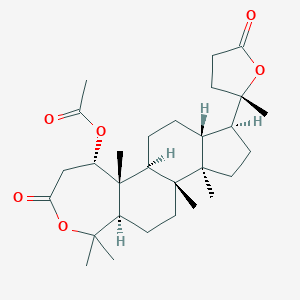
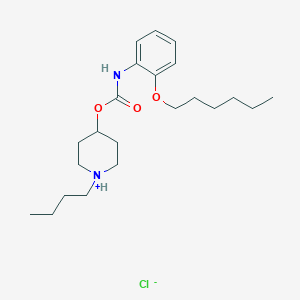
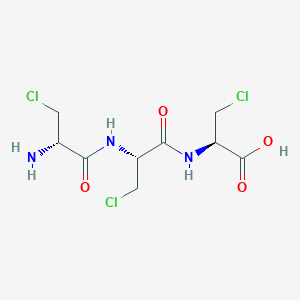
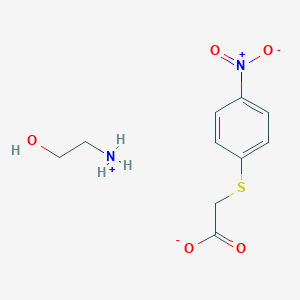
![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)